

Development of Ampelopsin F as a potential nutraceutical

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A Note on Ampelopsin F

Initial searches for "**Ampelopsin F**" revealed a significant lack of comprehensive scientific data required to generate detailed application notes and protocols. The available information primarily consists of its chemical structure (C28H22O6) and a few specialized studies, which is insufficient to meet the core requirements of this request.

In contrast, the closely related and often synonymously mentioned compound, Ampelopsin (Dihydromyricetin, DHM), is the subject of extensive research regarding its potential as a nutraceutical. Therefore, to provide a valuable and actionable resource, this document will focus on the development of Ampelopsin (Dihydromyricetin) as a potential nutraceutical.

Application Notes and Protocols: Ampelopsin (Dihydromyricetin) as a Potential Nutraceutical

These application notes provide a comprehensive overview of the biological activities of Ampelopsin (Dihydromyricetin, DHM), along with detailed protocols for its evaluation as a potential nutraceutical.

Biological Activities and Mechanisms of Action

Ampelopsin (Dihydromyricetin), a flavonoid extracted from plants such as Ampelopsis grossedentata, has garnered significant attention for its diverse health-promoting properties.[1]



[2][3][4][5] Its therapeutic potential stems from its antioxidant, anti-inflammatory, anticancer, and metabolic regulatory activities.[1][2][4][5]

Antioxidant Activity

Ampelopsin is a potent antioxidant, capable of scavenging free radicals and reducing oxidative stress, which is a key factor in the pathogenesis of numerous chronic diseases.[1][2]

Anti-inflammatory Effects

The compound exhibits significant anti-inflammatory properties by modulating various signaling pathways involved in the inflammatory response.[1][2]

Anticancer Potential

Research has demonstrated that Ampelopsin can inhibit the proliferation of various cancer cells and induce apoptosis through the regulation of multiple signaling pathways.[1][3][6] It has shown efficacy against breast cancer, hepatocellular carcinoma, melanoma, and other cancers. [1]

Metabolic Regulation

Ampelopsin has been shown to improve glucose and lipid metabolism, making it a promising candidate for the management of metabolic disorders such as non-alcoholic fatty liver disease (NAFLD).[7][8]

Quantitative Data Summary

The following table summarizes key quantitative data related to the biological activities of Ampelopsin (Dihydromyricetin).



Biological Activity	Assay/Model	Target	Key Findings	Reference
Anticancer	Human Glioma Cells	ROS/JNK Pathway	Induced apoptosis and autophagy.	[6]
Anti- inflammatory	LPS-stimulated macrophages	TLR4 Pathway	Exerted anti- inflammatory effects.	[3]
Metabolic Regulation	Patients with NAFLD	Glucose and Lipid Metabolism	Improved glucose and lipid metabolism.	[7]
Neuroprotection	D-gal-induced aging in rats	miR- 34a/SIRT1/mTO R Pathway	Attenuated brain aging.	[9]
Hepatoprotection	Alcohol-induced fatty liver in mice	AMPK Pathway	Ameliorated steatosis.	[8]

Experimental Protocols

Protocol for Assessing Antioxidant Capacity: DPPH Radical Scavenging Assay

This protocol outlines the procedure to determine the free radical scavenging activity of Ampelopsin using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay.

Materials:

- Ampelopsin (Dihydromyricetin)
- DPPH (2,2-diphenyl-1-picrylhydrazyl)
- Methanol
- 96-well microplate



Microplate reader

Procedure:

- Prepare a stock solution of Ampelopsin in methanol.
- Prepare a series of dilutions of the Ampelopsin stock solution.
- Prepare a 0.1 mM solution of DPPH in methanol.
- In a 96-well plate, add 100 μL of each Ampelopsin dilution to respective wells.
- Add 100 μL of the DPPH solution to each well.
- Incubate the plate in the dark at room temperature for 30 minutes.
- Measure the absorbance at 517 nm using a microplate reader.
- Calculate the percentage of DPPH scavenging activity using the following formula: %
 Scavenging = [(A_control A_sample) / A_control] x 100 where A_control is the absorbance
 of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH
 solution with the Ampelopsin sample.

Protocol for Evaluating Anti-inflammatory Activity: Nitric Oxide (NO) Assay in Macrophages

This protocol describes the measurement of nitric oxide production in LPS-stimulated RAW 264.7 macrophage cells treated with Ampelopsin.

Materials:

- RAW 264.7 macrophage cells
- Ampelopsin (Dihydromyricetin)
- Lipopolysaccharide (LPS)
- DMEM (Dulbecco's Modified Eagle Medium)



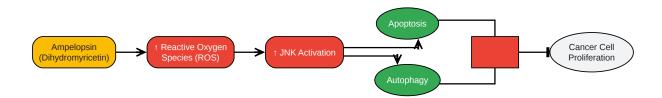
- Fetal Bovine Serum (FBS)
- Penicillin-Streptomycin
- Griess Reagent
- 96-well cell culture plate

Procedure:

- Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours.
- Pre-treat the cells with various concentrations of Ampelopsin for 1 hour.
- Stimulate the cells with 1 μg/mL of LPS for 24 hours.
- Collect the cell culture supernatant.
- Mix 50 μ L of the supernatant with 50 μ L of Griess Reagent in a new 96-well plate.
- Incubate at room temperature for 10 minutes.
- Measure the absorbance at 540 nm.
- Determine the nitrite concentration from a standard curve prepared with sodium nitrite.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key signaling pathways modulated by Ampelopsin and a typical experimental workflow for its evaluation.





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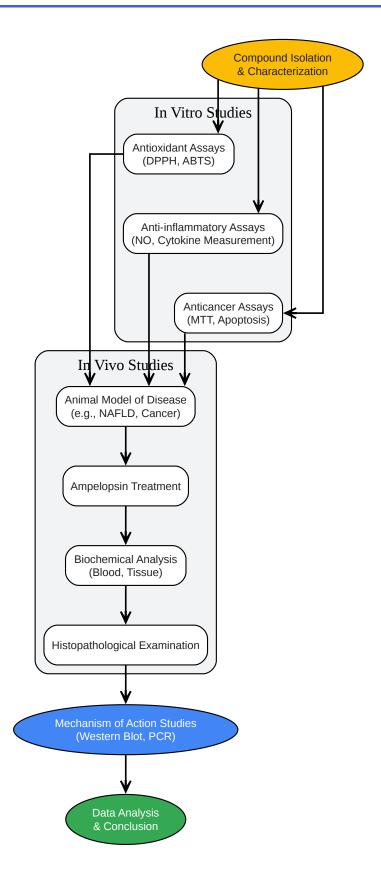
Caption: Ampelopsin induces anticancer effects via ROS-mediated JNK pathway activation.



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Caption: Neuroprotective effect of Ampelopsin through the miR-34a/SIRT1/mTOR pathway.





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Caption: General experimental workflow for evaluating Ampelopsin's nutraceutical potential.



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